2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
Overview
Description
2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile is an organic compound with the molecular formula C19H16N2O3 and a molecular weight of 320.34 g/mol . This compound is characterized by the presence of a furan ring substituted with amino, methoxyphenyl, and carbonitrile groups. It is primarily used in research settings and has various applications in chemistry and biology.
Mechanism of Action
Mode of Action
It’s worth noting that the electron transport properties of similar compounds can be influenced by the gap between the highest occupied molecular orbital (homo) and the lowest unoccupied molecular orbital (lumo) .
Result of Action
The molecular and cellular effects of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization to form the furan ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The methoxy groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amines or other derivatives.
Scientific Research Applications
2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-diphenylfuran-3-carbonitrile: Similar structure but lacks the methoxy groups.
2-Amino-4,5-bis(4-hydroxyphenyl)furan-3-carbonitrile: Contains hydroxy groups instead of methoxy groups.
2-Amino-4,5-bis(4-chlorophenyl)furan-3-carbonitrile: Contains chloro groups instead of methoxy groups.
Uniqueness
2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance solubility in organic solvents and may also affect the compound’s interaction with biological targets .
Properties
IUPAC Name |
2-amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-22-14-7-3-12(4-8-14)17-16(11-20)19(21)24-18(17)13-5-9-15(23-2)10-6-13/h3-10H,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQCWXNKHKLPFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)N)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366303 | |
Record name | 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94556-80-6 | |
Record name | 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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